![molecular formula C20H31ClN4O3S B4648431 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4648431.png)
2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It has been shown to be effective in inhibiting the activity of certain proteins that are involved in the growth and survival of cancer cells.
Mecanismo De Acción
2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of certain proteins that are involved in the growth and survival of cancer cells. Specifically, it inhibits the activity of BTK and AKT, which are both important signaling proteins that play a role in the development and progression of cancer. By inhibiting these proteins, 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and AKT activity, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. These effects have been observed in various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has also been shown to have minimal toxicity in normal cells, which is an important characteristic for a potential cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide is that it has been shown to be effective in inhibiting the activity of BTK and AKT in various types of cancer cells. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. Additionally, the synthesis of 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide is complex and requires several steps, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide. One area of focus could be to investigate its safety and efficacy in clinical trials, to determine whether it is a viable treatment option for cancer patients. Another area of focus could be to investigate its potential in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further research could be conducted to optimize the synthesis of 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, to make it more readily available for research purposes.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancers, including lymphoma, leukemia, and multiple myeloma. These studies have shown that 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide is effective in inhibiting the activity of certain proteins, such as BTK and AKT, which are involved in the growth and survival of cancer cells. 2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O3S/c1-23-12-14-24(15-13-23)9-5-8-22-20(26)18-16-17(6-7-19(18)21)29(27,28)25-10-3-2-4-11-25/h6-7,16H,2-5,8-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOIUXAXOXXWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



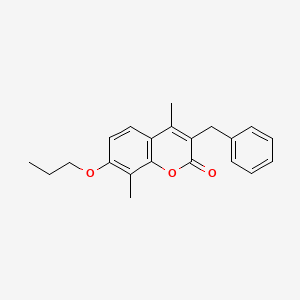
![4-methyl-5-{5-[(2-naphthyloxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4648378.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)
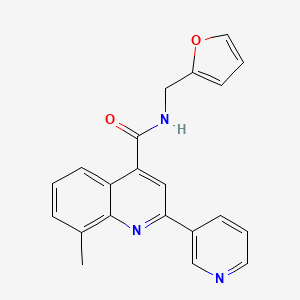
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)
![4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4648411.png)
![methyl 1-(2-chlorophenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4648416.png)
![6-chloro-2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4648419.png)
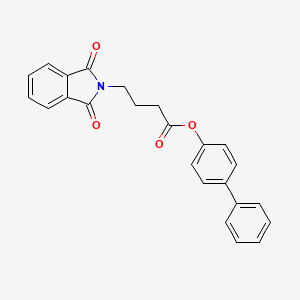
![3-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648422.png)
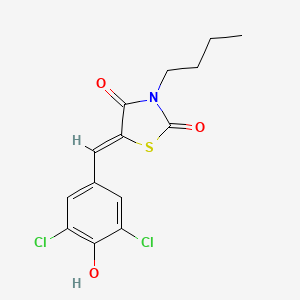
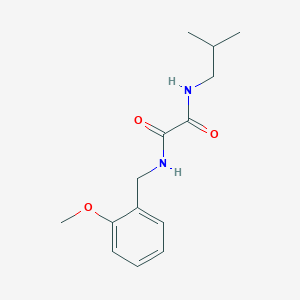
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4648426.png)
![N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide](/img/structure/B4648445.png)